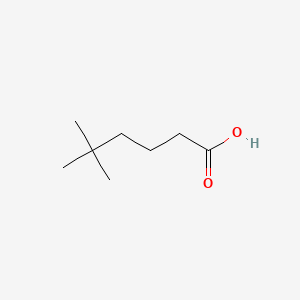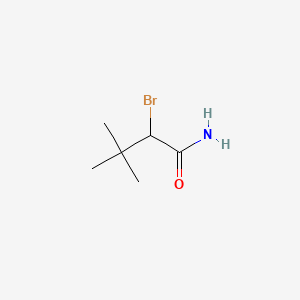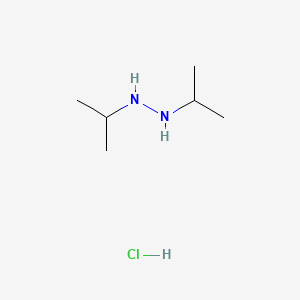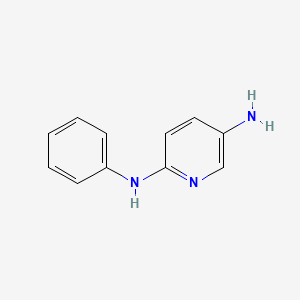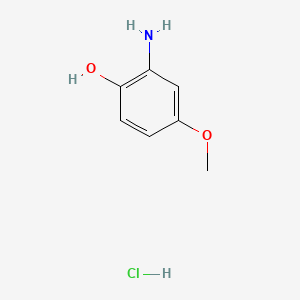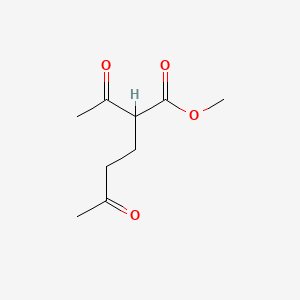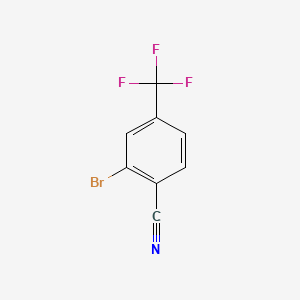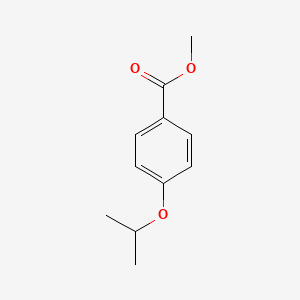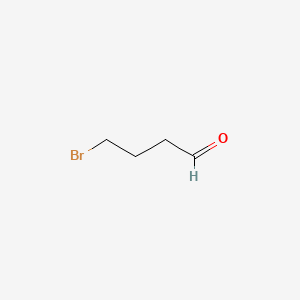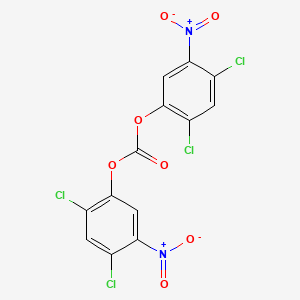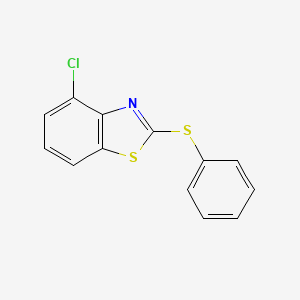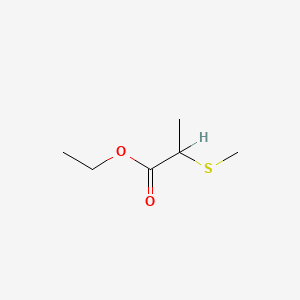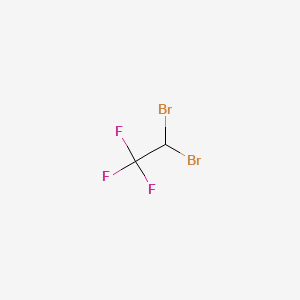
1,1-DIBROMO-2,2,2-TRIFLUOROETHANE
Descripción general
Descripción
1,1-DIBROMO-2,2,2-TRIFLUOROETHANE is a chemical compound with the molecular formula C₂HBr₂F₃. It is a halogenated hydrocarbon, characterized by the presence of bromine and fluorine atoms attached to an ethane backbone. This compound is known for its unique chemical properties and has various applications in scientific research and industry .
Mecanismo De Acción
Target of Action
It is known that this compound is a highly stable and inert solvent , suggesting that it may interact with a broad range of biological molecules.
Result of Action
It is known that this compound can be irritating to the skin, eyes, and mucous membranes , suggesting that it may cause cellular damage or inflammation.
Action Environment
The action of 1,1-Dibromo-2,2,2-Trifluoroethane can be influenced by various environmental factors. For instance, its stability and reactivity can be affected by temperature . Moreover, its efficacy as a solvent can be influenced by the presence of other substances in the environment. It should be stored in a sealed container, away from heat sources and oxidizing agents, and used in a well-ventilated area .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,1-DIBROMO-2,2,2-TRIFLUOROETHANE can be synthesized through the addition of bromine to trifluoroethylene. The reaction typically involves the use of liquid bromine and is carried out under controlled conditions to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound involves the reaction of trifluoroethylene with bromine in a controlled environment. The process includes steps such as condensation, neutralization, and distillation to purify the final product. The industrial-grade compound is usually of high purity, with a purity level of 99.5% or higher .
Análisis De Reacciones Químicas
Types of Reactions
1,1-DIBROMO-2,2,2-TRIFLUOROETHANE undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other halogens or functional groups under appropriate conditions.
Reduction Reactions: The compound can be reduced to form different products depending on the reducing agents used.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include halogens, reducing agents, and bases. The reactions are typically carried out under controlled temperatures and pressures to achieve the desired outcomes .
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction and reagents used. For example, substitution reactions can yield various halogenated derivatives, while reduction reactions can produce simpler hydrocarbons .
Aplicaciones Científicas De Investigación
1,1-DIBROMO-2,2,2-TRIFLUOROETHANE has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other halogenated compounds.
Biology: Employed in studies involving halogenated hydrocarbons and their effects on biological systems.
Medicine: Investigated for its potential use in pharmaceuticals and as an intermediate in drug synthesis.
Industry: Utilized in the production of specialty chemicals and as a solvent in various industrial processes.
Comparación Con Compuestos Similares
Similar Compounds
2-Bromo-1,1,1-trifluoroethane: A similar compound with one bromine atom instead of two.
2,2-Dichloro-1,1,1-trifluoroethane: Contains chlorine atoms instead of bromine.
1,2-Dibromo-1-chloro-1,2,2-trifluoroethane: Contains both bromine and chlorine atoms .
Uniqueness
1,1-DIBROMO-2,2,2-TRIFLUOROETHANE is unique due to the presence of two bromine atoms and three fluorine atoms, which confer distinct chemical properties and reactivity. This makes it valuable in specific applications where such properties are desired .
Propiedades
IUPAC Name |
2,2-dibromo-1,1,1-trifluoroethane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2HBr2F3/c3-1(4)2(5,6)7/h1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUQQQYGEDJGUCI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(F)(F)F)(Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2HBr2F3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80956814 | |
| Record name | 2,2-Dibromo-1,1,1-trifluoroethane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80956814 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.83 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
354-30-3 | |
| Record name | 2,2-Dibromo-1,1,1-trifluoroethane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000354303 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,2-Dibromo-1,1,1-trifluoroethane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80956814 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2-DIBROMO-1,1,1-TRIFLUOROETHANE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SP48K9DXNJ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Why is the iso-form of 1,1-dibromoethane not observed in photolysis experiments, while it is the dominant product in the photolysis of 1,1-dibromo-2,2,2-trifluoroethane?
A: The absence of the iso-form of 1,1-dibromoethane (1,1-EDB) in photolysis experiments, despite its theoretical stability, can be attributed to the energetics of the potential energy surface (PES). Theoretical studies suggest that although the iso-form is a minimum on the PES, the barrier for further reactions, such as HBr elimination, lies lower than the barrier for isomerization from the parent 1,1-EDB. [] This implies that once the excited state of 1,1-EDB is populated, it preferentially undergoes elimination reactions rather than isomerizing to the iso-form.
Q2: How do the photodecomposition pathways of 1,1-dibromoethane differ from its structural isomer, 1,2-dibromoethane?
A: While both 1,1-dibromoethane (1,1-EDB) and 1,2-dibromoethane (1,2-EDB) undergo photodecomposition to yield elimination products, the underlying mechanisms and product distributions differ. In 1,1-EDB, both Br₂ elimination (forming C₂H₄ or C₂H₂) and HBr elimination (forming vinyl bromide) occur. Theoretical studies highlight the role of the iso-form of 1,1-EDB as a key intermediate in these eliminations, particularly in the sequential pathway for HBr elimination. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


